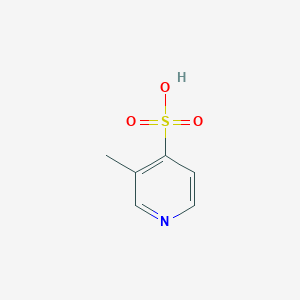

3-methylpyridine-4-sulfonic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methylpyridine-4-sulfonic acid is an organic compound with the molecular formula C6H7NO3S. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is widely used in chemical experiments and industrial production due to its unique properties. It serves as a catalyst and reducing agent in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: One common method for preparing 3-methylpyridine-4-sulfonic acid involves the reaction of 3-methylpyridine with sulfuric acid. The reaction typically occurs at room temperature and is followed by heating to complete the reaction. The product is then purified through crystallization and filtration .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through the sulfonation of 3-methylpyridine using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts. Another method involves the diazotation of 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group, forming intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids .

化学反应分析

Types of Reactions: 3-Methylpyridine-4-sulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into different sulfonyl compounds.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include sulfonyl chlorides, sulfonyl amides, and other sulfonic acid derivatives .

科学研究应用

3-Methylpyridine-4-sulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 3-methylpyridine-4-sulfonic acid involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes such as stromelysin-1 and collagenase 3, which play roles in the degradation of extracellular matrix proteins. This inhibition can affect processes like tissue remodeling and inflammation .

相似化合物的比较

- 4-Methylpyridine-3-sulfonic acid

- 3-Methylpyridine-2-sulfonic acid

- 4-Methylpyridine-2-sulfonic acid

Comparison: 3-Methylpyridine-4-sulfonic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. Compared to its isomers, it may exhibit different solubility, stability, and catalytic properties, making it suitable for specific industrial and research applications .

生物活性

3-Methylpyridine-4-sulfonic acid (also known as 4-methylpyridine-3-sulfonic acid) is a sulfonated derivative of pyridine that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C6H7NO3S

- Molecular Weight : 175.19 g/mol

- Structure : The compound features a pyridine ring with a methyl group at the 3-position and a sulfonic acid group at the 4-position, which enhances its solubility and reactivity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 2.18 to 3.08 μM, indicating potent activity against these pathogens .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 2.18 |

| Escherichia coli | 3.08 |

2. Antiviral Activity

The compound also shows antiviral effects, particularly against several viruses such as influenza A virus (H1N1) and vesicular stomatitis virus. Mechanistically, it appears to translocate from the cytoplasm to the nucleus during viral infections, influencing NF-kappa-B activities, which are critical for the immune response .

3. Enzymatic Inhibition

In enzymatic studies, this compound has been shown to inhibit matrix metalloproteinases (MMPs), specifically MMP-3 and MMP-13. These enzymes play pivotal roles in extracellular matrix remodeling and are implicated in various pathological conditions such as cancer metastasis and tissue fibrosis .

The biological activity of this compound can be attributed to several mechanisms:

- Matrix Metalloproteinase Inhibition : By inhibiting MMPs, the compound may prevent excessive degradation of extracellular matrix components, which is crucial in wound healing and tissue repair .

- Antiviral Mechanisms : The translocation into the nucleus during viral infections suggests a role in modulating host cell pathways that are exploited by viruses for replication .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in vitro against clinical isolates of S. aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections.

Case Study 2: Antiviral Properties

In another study focused on its antiviral properties, researchers found that treatment with this compound significantly decreased viral load in infected cell lines compared to untreated controls. This effect was linked to enhanced activation of immune response pathways .

属性

IUPAC Name |

3-methylpyridine-4-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-4-7-3-2-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZRQBQLRFXQPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376568 |

Source

|

| Record name | 3-methylpyridine-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14045-23-9 |

Source

|

| Record name | 3-methylpyridine-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。